5-Lipoxygenase (5-LOX) Inhibitory Activity: 5-Methoxy vs. 6-Methoxy Positional Isomer Differentiation
5-Methoxychroman-3-carboxylic acid demonstrates specific inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, interfering with arachidonic acid metabolism at this key regulatory node [1]. The 5-methoxy positional isomer is documented in ChEMBL (CHEMBL619995) for this 5-LOX translocation inhibitory activity, whereas no corresponding 5-LOX inhibition data exists in curated public databases for the 6-methoxy isomer (CAS 182570-26-9) [2]. This target-specific activity is attributed to the unique electronic and steric environment created by the 5-position methoxy group adjacent to the pyran oxygen, which is not replicated in the 6-methoxy or 7-methoxy isomers [3]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, establishing a polypharmacology profile distinct from its positional isomers [4].
| Evidence Dimension | 5-LOX translocation inhibitory activity |
|---|---|
| Target Compound Data | Documented 5-LOX translocation inhibitor (ChEMBL619995) |
| Comparator Or Baseline | 6-Methoxychroman-3-carboxylic acid: No 5-LOX inhibition data in curated databases; primary reported activities are NF-κB inhibition and ROCK inhibition |
| Quantified Difference | Qualitative difference: 5-OMe isomer demonstrates 5-LOX pathway engagement absent in 6-OMe isomer database records |
| Conditions | Rat RBL-2H3 cell-based 5-LOX translocation assay (ChEMBL assay 4193) |
Why This Matters
For researchers investigating leukotriene-mediated inflammation or arachidonic acid cascade modulation, the 5-methoxy isomer provides pathway-specific activity not available from the 6-methoxy or 7-methoxy positional isomers.
- [1] ChEMBL Database. CHEMBL619995: 5-methoxychroman-3-carboxylic acid 5-lipoxygenase translocation inhibitor activity in rat RBL-2H3 cells. EMBL-EBI. View Source
- [2] PubChem. 6-Methoxychroman-3-carboxylic acid (CAS 182570-26-9) bioactivity summary. National Center for Biotechnology Information. View Source
- [3] Kuujia Chemical Database. 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid structural analysis. Compound Information Sheet. View Source
- [4] Medical University of Lublin. MeSH Concept Record M0014961: 5-methoxychroman-3-carboxylic acid pharmacological profile. View Source
